Allylescalin

Übersicht

Beschreibung

Allylescaline is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Allylescaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allylescaline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Psychedelische Forschung

Allylescalin ist eine weniger bekannte psychedelische Droge . Es erzeugt eine entaktogene Wärme, eine entheogene Wirkung und ein Gefühl von fließender Energie . Dies macht es zu einem Forschungsobjekt im Bereich der psychedelischen Forschung, insbesondere in Studien zu Bewusstsein und Wahrnehmung.

Pharmakologische Eigenschaften

Es gibt nur sehr wenige Daten über die pharmakologischen Eigenschaften von this compound . Daher bietet es Forschern die Möglichkeit, seine Pharmakodynamik, Pharmakokinetik und seinen Wirkmechanismus zu untersuchen.

Toxikologie

Die Toxizität von this compound ist nicht gut untersucht . Dies eröffnet ein mögliches Forschungsgebiet, um seine toxischen Wirkungen, sein Sicherheitsprofil und potenzielle Risiken im Zusammenhang mit seiner Verwendung zu verstehen.

Synthese und chemische Analyse

This compound wurde erstmals 1972 von Otakar Leminger synthetisiert . Der Prozess seiner Synthese sowie seine chemische Struktur und Eigenschaften sind interessante Bereiche im Bereich der organischen Chemie und der Arzneimittelentwicklung .

Vergleichende Studien

This compound ist strukturell eng mit Mescalin verwandt . Vergleichende Studien zwischen this compound und anderen ähnlichen Verbindungen können Einblicke in die Struktur-Wirkungs-Beziehungen zwischen diesen Substanzen liefern .

Rechtliche und regulatorische Studien

This compound ist seit Januar 2016 in Schweden illegal . Die rechtlichen und regulatorischen Aspekte der Verwendung von this compound stellen ein weiteres Forschungsgebiet dar, insbesondere in den Bereichen Recht, Politikgestaltung und öffentliche Gesundheit.

Therapeutisches Potenzial

Obwohl über das therapeutische Potenzial von this compound nicht viel bekannt ist, deuten seine stimmungsaufhellenden Wirkungen darauf hin, dass es ein interessantes Forschungsobjekt im Bereich der Psychiatrie und der psychischen Gesundheit sein könnte .

Einsatz in der Industrie

Allylescalinhydrochlorid ist als Forschungschemikalie käuflich zu erwerben . Seine möglichen Anwendungen in verschiedenen Industrien, wie z. B. Pharma oder Biotechnologie, könnten ein weiterer Bereich für die Erforschung sein.

Wirkmechanismus

Target of Action

Allylescaline, a lesser-known psychedelic drug, is closely related in structure to mescaline . The primary targets of Allylescaline are the serotonergic receptors, specifically the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . These receptors play a crucial role in regulating mood, anxiety, and the sleep-wake cycle.

Mode of Action

Allylescaline interacts with its targets, the serotonergic receptors, by binding to them. It has been found to bind with weak to moderately high affinity to the 5-HT 2A receptor . The interaction with these receptors leads to changes in the neural signaling pathways, which can result in altered perception, mood, and consciousness.

Biochemical Pathways

This system is involved in many functions, including mood regulation, social behavior, appetite, digestion, sleep, memory, and sexual desire .

Pharmacokinetics

Like other phenethylamines, it is likely that allylescaline is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of Allylescaline’s action result in its psychedelic effects. Allylescaline produces an entactogenic warmth, an entheogenic effect, and a feeling of flowing energy . These effects are likely due to its interaction with the serotonergic system.

Biochemische Analyse

Biochemical Properties

Allylescaline is a derivative of the phenethylamine escaline . Very little data exists about the pharmacological properties, metabolism, and toxicity of Allylescaline

Cellular Effects

Allylescaline produces an entactogenic warmth, an entheogenic effect, and a feeling of flowing energy

Temporal Effects in Laboratory Settings

The dosage range of Allylescaline is listed as 20–35 mg, and the duration is 8–12 hours

Biologische Aktivität

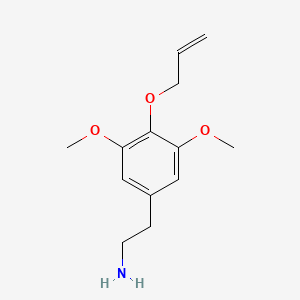

Allylescaline, chemically known as 4-allyloxy-3,5-dimethoxyphenethylamine, is a lesser-known psychedelic compound belonging to the phenethylamine class. It was first synthesized in 1972 and studied by Alexander Shulgin, who documented its psychoactive properties. This article explores the biological activity of allylescaline, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H19NO3

- Molecular Weight : Approximately 237.29 g/mol

- Structure : Features a phenethylamine core with two methoxy groups and an allyl group attached to the aromatic ring.

Allylescaline exhibits psychoactive properties primarily attributed to its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor.

Receptor Interaction Profile

Research has shown that allylescaline acts as a partial agonist at the 5-HT2A receptor, similar to other psychedelics like mescaline. The binding affinity of allylescaline at various serotonin receptors has been studied extensively:

| Receptor | Binding Affinity (Ki) |

|---|---|

| 5-HT2A | Moderate (150–12,000 nM) |

| 5-HT2C | Moderate |

| 5-HT1A | Low |

| TAAR1 | Weak |

The compound shows a significant preference for the 5-HT2A receptor compared to other non-serotonergic targets, indicating its potential for modulating serotonergic signaling pathways involved in mood and perception alteration .

Pharmacological Effects

Allylescaline's psychoactive effects are characterized by altered perception and mood enhancement. The reported dosage for oral consumption ranges from 20 to 35 mg , with effects lasting between 8 to 12 hours . Users have reported both positive and negative experiences, highlighting its complex pharmacological profile .

Case Studies and User Reports

A qualitative analysis of user experiences reveals several themes related to allylescaline use:

- Substance Identification : Users often discuss the chemical structure and psychoactive properties.

- Dosage and Administration : Recommendations vary, with many suggesting careful titration due to variability in individual responses.

- Subjective Effects : Reports include enhanced visual perception, emotional release, and introspective insights alongside potential anxiety or discomfort.

- Support and Safety : Online communities emphasize harm reduction strategies and provide guidance for safe usage practices .

Potential Therapeutic Applications

While research on allylescaline is limited, its structural similarities to other phenethylamine derivatives suggest potential therapeutic applications in treating mood disorders and enhancing cognitive flexibility. Further studies are needed to explore its efficacy and safety in clinical settings.

Eigenschaften

IUPAC Name |

2-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h4,8-9H,1,5-7,14H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUAYHHGCXYBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC=C)OC)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660348 | |

| Record name | 2-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39201-75-7 | |

| Record name | 3,5-Dimethoxy-4-(2-propen-1-yloxy)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39201-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLYLESCALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39IWS08EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.